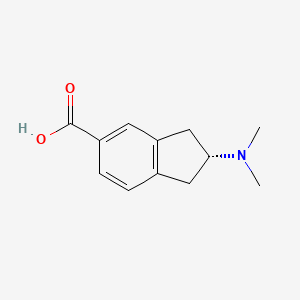
(R)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group and a carboxylic acid group attached to an indene ring system. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through several methods. One common approach involves the use of acid-assisted reactions with dimethyl carbonate, which allows for efficient methylation and formylation of amino acids . Another method involves the Strecker synthesis, which is a well-known procedure for preparing α-aminonitriles, intermediates that can be hydrolyzed to yield amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl carbonate for methylation, hydrogen gas for reduction, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications include drug discovery and development.
Industry: It is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of ®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share the dimethylamino group and are used as synthons for various heterocycles.
Ricinoleic acid derivatives: These compounds have similar functional groups and are used in the synthesis of macrolactones and polyesters.
5-(N,N-Dimethylamino)isoprene derivatives: These compounds are used in the synthesis of triblock copolymers.
Uniqueness
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its chiral nature and the presence of both dimethylamino and carboxylic acid groups. This combination of features makes it a versatile and valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(2R)-2-(dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13(2)11-6-8-3-4-9(12(14)15)5-10(8)7-11/h3-5,11H,6-7H2,1-2H3,(H,14,15)/t11-/m1/s1 |
Clave InChI |
UFVUDAGFZIJYRN-LLVKDONJSA-N |
SMILES isomérico |
CN(C)[C@@H]1CC2=C(C1)C=C(C=C2)C(=O)O |
SMILES canónico |
CN(C)C1CC2=C(C1)C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)

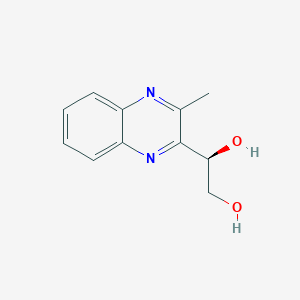
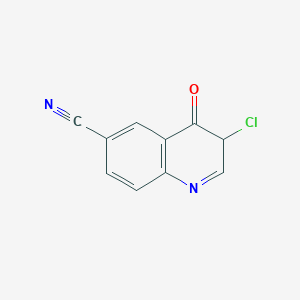

![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
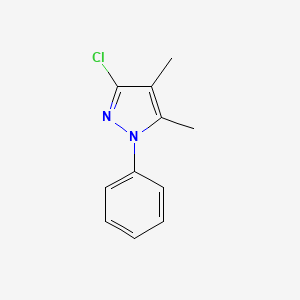
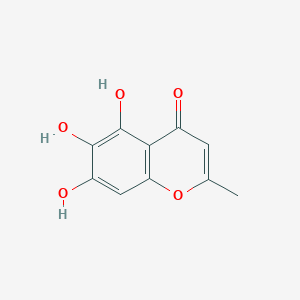
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)



